molecular formula C8H7NO2 B188879 3-(4-Pyridyl)acrylic acid CAS No. 5337-79-1

3-(4-Pyridyl)acrylic acid

Cat. No. B188879
CAS RN: 5337-79-1
M. Wt: 149.15 g/mol
InChI Key: SSAYTINUCCRGDR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Pyridyl)acrylic acid is a chemical compound with the molecular formula C8H7NO2 . It is also known by other names such as 2-Propenoic acid, 3-(4-pyridinyl)-, and 4-Pyridineacrylic acid .


Synthesis Analysis

The synthesis of 3-(4-Pyridyl)acrylic acid involves a mixture of malonic acid (12 g), pyridine (7.6 g) in ethanol (41 ml). 4-pyridinecarbaldehyde (10.3 g) is added dropwise at 40° C. The mixture is stirred at 80° C. for 5 hours, then cooled to room temperature. The precipitate is filtered, washed with ethanol, and dried in vacuo to give 3-(4-pyridyl)-2-propenoic acid (10.4 g).


Molecular Structure Analysis

The molecular structure of 3-(4-Pyridyl)acrylic acid can be represented by the InChI string: InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+ . The molecular weight of the compound is 149.1467 .


Chemical Reactions Analysis

Anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid has been reported .


Physical And Chemical Properties Analysis

3-(4-Pyridyl)acrylic acid is a white to off-white solid . Its melting point is 232-235 °C (dec.) (lit.) and the predicted boiling point is 307.6±17.0 °C . The predicted density is 1.261±0.06 g/cm3 .

Scientific Research Applications

Role in Synthesis of Cyclobutane Derivatives

  • 3-(4-Pyridyl)acrylic acid (4-PA) is inert to photodimerization in both solution and solid state. When forming salts with various acids, it becomes photoreactive, and the anions of these salts play a crucial role in directing the packing of 4-PAH(+) in the solid state. This process is significant in the stereoselective synthesis of cyclobutane derivatives (Kole, Tan, & Vittal, 2011).

Photoreactivity in Ag(I) Complexes

  • Ag(I) complexes and coordination polymers of 3-(4-Pyridyl)acrylic acid exhibit photodimerization in the solid state. This property is explored in the synthesis of various Ag(I) compounds, showcasing the compound's potential in forming coordination polymers with unique properties (Kole, Tan, & Vittal, 2012).

Application in Metal Organic Frameworks (MOFs)

  • 3-(4-Pyridyl)acrylic acid has been used to promote the formation of novel metal organic frameworks (MOFs), demonstrating its utility in creating diverse and structurally interesting materials (Gunning & Cahill, 2005).

Photo-active Chitosan Modification

  • Trans-3-(4-Pyridyl)acrylic acid modified chitosan has been synthesized for photo-chemical cross-linking, leading to the development of photo-active hydrogel membranes with varied mechanical properties. This application highlights its potential in biopolymer modification (Elsayed, Monier, & Youssef, 2017).

Electrical and Structural Properties in Coordination Compounds

  • The compound has been investigated for its electrical and structural properties in coordination compounds with metals like cobalt, nickel, copper, and zinc. These studies offer insights into the potential electronic applications of these complexes (Allan et al., 1988).

Safety And Hazards

3-(4-Pyridyl)acrylic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYTINUCCRGDR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyridyl)acrylic acid

CAS RN

5337-79-1, 84228-93-3
Record name 4-Pyridineacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridineacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-pyridyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(pyridin-4-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Pyridinecarboxaldehyde (18.96 g, 0.177 mol) and malonic acid (55.3 g, 0.53 mol) were placed in 200 ml of pyridine. Piperidine (5.25 ml, 0.053 mol) was added and the reaction was refluxed for 6 hours. The reaction mixture was cooled in an ice bath and then the white solid was filtered off and rinsed with ether and dried to afford 20.1 g of the subtitle compound. Concentration of the filtrate and then filtration and rinsing with ether resulted in recovery of another 2.2 g of product (84% total yield).
Quantity
18.96 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step Two
Quantity
5.25 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Patent application WO 97/22584 describes the preparation of Donepezil by reaction of pyridine-4-carboxyaldehyde with malonic acid to give 3-(pyridin-4-yl)-2-propenoic acid, followed by hydrogenation of the double bond to give 3-(piperidin-4-yl)-2-propionic acid. Reaction of this intermediate with methyl chloroformate afforded 3-[N-(methyloxycarbonyl) piperidin-4-yl]propionic acid. This was followed by reaction with oxalyl chloride to give methyl 4-(2-chlorocarbonylethyl)piperidin-1-carboxylate. Reaction with 1,2-dimethoxybenzene in the presence of aluminum chloride afforded methyl 4-[3-(3,4-dimethoxyphenyl)-3-oxopropyl]piperidin-1-carboxylate. Reaction with tetramethyldiaminomethane afforded 4-[2-(3,4-dimethoxybenzoyl)allyl] piperidin-1-carboxylate. Reaction with sulfuric acid afforded methyl 4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpiperidin-1-carboxylate. This was followed by treatment with base to give 5,6-dimethoxy-2-(piperidin-4-ylmethyl) indan-1-one, then reaction with benzyl bromide afforded Donepezil (Scheme 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pyridine-4-carboxyaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of malonic acid (12 g), pyridine (7.6 g) in ethanol(41 ml) was added dropwise 4-pyridinecarbaldehyde (10.3 g) at 40° C. The mixture was stirred at 80° C. for 5 hours, then cooled to room temperature. The precipitate was filtered washed with ethanol and dried in vacuo to give 3-(4-pyridyl)-2-propenoic acid (10.4 g)
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Pyridyl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Pyridyl)acrylic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Pyridyl)acrylic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Pyridyl)acrylic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Pyridyl)acrylic acid
Reactant of Route 6
3-(4-Pyridyl)acrylic acid

Citations

For This Compound
96
Citations
NH Elsayed, M Monier, I Youssef - Carbohydrate polymers, 2017 - Elsevier
Photo-active trans-3-(4-pyridyl)acrylic acid (PYA) modified chitosan (CSPA) was synthesized with different functionalization degrees and extensively examined using Fourier transform …
Number of citations: 11 www.sciencedirect.com
GK Kole, GK Tan, JJ Vittal - Crystal growth & design, 2012 - ACS Publications
An attempt has been made to orient the CC bonds in trans-3-(3′-pyridyl)acrylic acid (3-PAH) and trans-3-(4′-pyridyl)acrylic acid (4-PAH) in the hydrogen-bonded coordination …
Number of citations: 61 pubs.acs.org
GK Kole, GK Tan, JJ Vittal - Organic Letters, 2010 - ACS Publications
Two stereoisomers of cyclobutane derivatives with pyridyl and carboxylic acid functionalities have been stereoselectively synthesized by a solid-state photochemical [2 + 2] …
Number of citations: 88 pubs.acs.org
H An, X Liu, H Chen, Z Han, H Zhang, Z Chen - CrystEngComm, 2011 - pubs.rsc.org
By introducing the flexible ligands 3- or 4-pyridylacrylic acid into the Anderson-type polyoxometalate system, three new hybrid frameworks were obtained: [(3-Hpya)2Na][(3-Hpya)2Mn(…
Number of citations: 28 pubs.rsc.org
J Zhang, RG Xiong, JL Zuo, CM Che… - Journal of the Chemical …, 2000 - pubs.rsc.org
Under solvothermal conditions, the reactions of trans-3-(4-pyridyl)acrylic acid (4-HPYA) and 1,10-phenanthroline (phen), and trans-3-(3-pyridyl)acrylic acid (3-HPYA) and 2,2′-…
Number of citations: 43 pubs.rsc.org
GK Kole, CK Chin, GK Tan, JJ Vittal - Polyhedron, 2013 - Elsevier
Six Ag(I) coordination compounds containing pyridyl carboxylates [namely of trans-3-(3′-pyridyl) acrylic acid (3-PAH), trans-3-(4′-pyridyl) acrylic acid (4-PAH), and 4-trans-2-(pyrid-4-…
Number of citations: 17 www.sciencedirect.com
J Zhang, W Lin, ZF Chen, RG Xiong… - Journal of the …, 2001 - pubs.rsc.org
The first X-ray structurally characterized 3-D diamondoid framework, 1, which can trap gaseous trans-2-butene molecules was synthesized; this work suggests that coordination …
Number of citations: 20 pubs.rsc.org
WC Fleming, WW Lee, DW Henry - The Journal of Organic …, 1973 - ACS Publications
Oxidative photocyclization of methyl 2-(1-naphthyl)-3-(4-pyridyl) acrylate (5b) gave acenaphthene and ace-naphthylene derivatives by cyclization to the 8 position of the naphthalene …
Number of citations: 1 pubs.acs.org
GK Kole, GK Tan, JJ Vittal - The Journal of Organic Chemistry, 2011 - ACS Publications
trans-3-(4′-Pyridyl)acrylic acid (4-PA) is inert to photodimerization reaction both in solution and solid state. It is made photoreactive by forming salts with various acids. The anions of …
Number of citations: 50 pubs.acs.org
GFS Whitehead, J Ferrando-Soria, L Carthy… - Dalton …, 2016 - pubs.rsc.org
Here we present a series of linked cage complexes of functionalised variants of the octametallic ring {Cr7Ni} with the general formula [nPr2NH2][Cr7NiF8(O2CtBu)15(O2CR)], where …
Number of citations: 10 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.